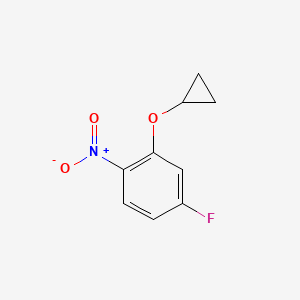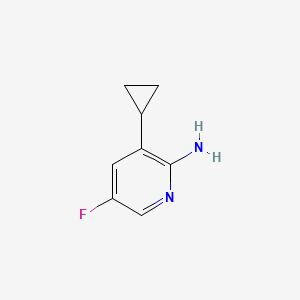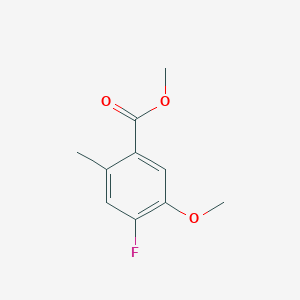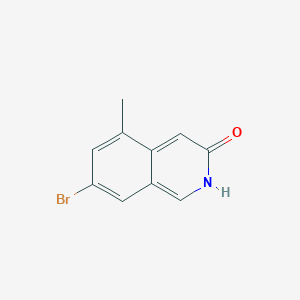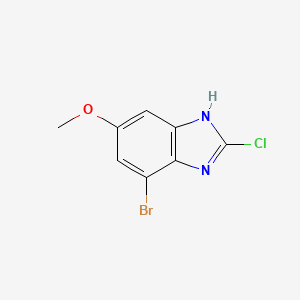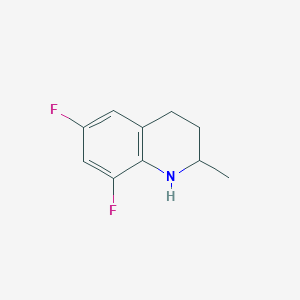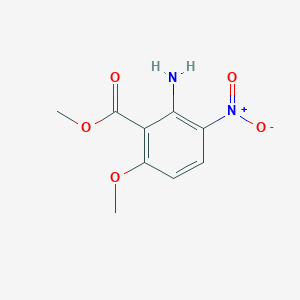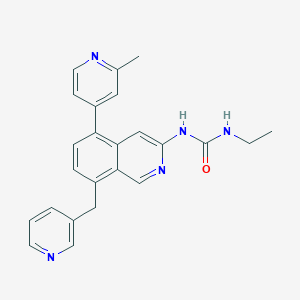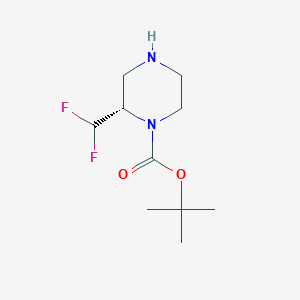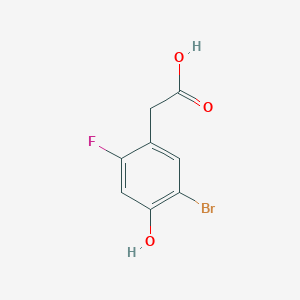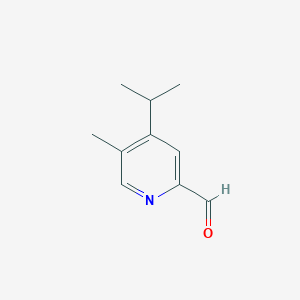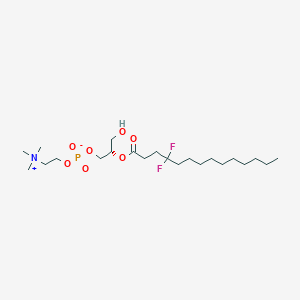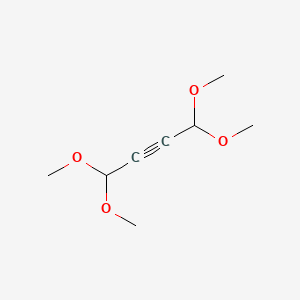
1,1,4,4-Tetramethoxybut-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetramethoxybut-2-yne is an organic compound with the molecular formula C₈H₁₄O₄. It is characterized by the presence of two methoxy groups attached to each of the terminal carbon atoms of a butyne backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybut-2-yne can be synthesized through a multi-step process involving the following key steps :
Bromination: 2,5-dimethoxy-2,5-dihydrofuran is brominated using bromine in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
Methanolysis: The dibromo compound is then subjected to methanolysis in the presence of sulfuric acid to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Dehydrohalogenation: Finally, the dibromo compound undergoes dehydrohalogenation using potassium hydroxide in tetrahydrofuran to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,4-Tetramethoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetramethoxybut-2-yne has a variety of research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,4,4-tetramethoxybut-2-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .
Vergleich Mit ähnlichen Verbindungen
1,1,4,4-Tetraethoxybut-2-yne: Similar in structure but with ethoxy groups instead of methoxy groups.
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of methoxy groups.
Uniqueness: 1,1,4,4-Tetramethoxybut-2-yne is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
53281-53-1 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
1,1,4,4-tetramethoxybut-2-yne |
InChI |
InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3 |
InChI-Schlüssel |
IXNAXQITDUBOFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C#CC(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


